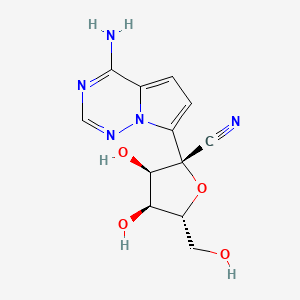![molecular formula C20H19N5O3 B607817 (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide CAS No. 1622848-92-3](/img/structure/B607817.png)
(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide
Übersicht
Beschreibung
GSK2982772 is an inhibitor of receptor interacting serine/threonine kinase 1 (RIPK1; IC50s = 16 and 2,500 nM for the human and mouse enzymes, respectively). It is greater than 10,000-fold selective for RIPK1 over a panel of 339 kinases at 10 µM. GSK2982772 inhibits necrotic cell death induced by a combination of TNF-α and the caspase inhibitor QVD-OPh in U937 human monocytic and L929 murine fibrosarcoma cells (IC50s = 6.3 and 1,300 nM, respectively). GSK2982772 (3-300 nM) decreases IL-1β and IL-6 levels in intestinal mucosa tissue isolated from patients with ulcerative colitis. It increases survival in a mouse model of TNF-α-induced lethal shock when administered at doses of 3, 10, and 50 mg/kg.
Novel potent and selective receptor Interacting Protein 1 (RIP1) Kinase
GSK2982772 is a potent and selective receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate for the Treatment of Inflammatory Diseases. GSK2982772 is, currently in phase 2a clinical studies for psoriasis, rheumatoid arthritis, and ulcerative colitis. GSK2982772 potently binds to RIP1 with exquisite kinase specificity and has excellent activity in blocking many TNF-dependent cellular responses. RIP1 has emerged as an important upstream kinase that has been shown to regulate inflammation through both scaffolding and kinase specific functions.
Wissenschaftliche Forschungsanwendungen
Treatment of Ulcerative Colitis
GSK2982772 has been studied for its potential application in the treatment of ulcerative colitis (UC). In a phase IIa, randomised, double-blind experimental medicine study, the safety, pharmacokinetics (PK), pharmacodynamics (PD) and preliminary efficacy of GSK2982772 were investigated in patients with active UC . However, no significant differences in efficacy were observed between treatment groups, suggesting that GSK2982772 as monotherapy is not a promising treatment for patients with active UC .
Inhibition of RIPK1
GSK2982772 is a RIPK1 inhibitor. RIPK1 is a key mediator of inflammation through cell death and proinflammatory cytokine production . The inhibition of RIPK1 activity at the GSK2982772 exposure levels evaluated do not translate into meaningful clinical improvement of RA .
Treatment of Rheumatoid Arthritis
GSK2982772 has also been studied for its potential application in the treatment of moderate to severe rheumatoid arthritis (RA). In a multicenter, randomized, double-blind, placebo-controlled, experimental medicine study, the safety, PK, and preliminary efficacy of GSK2982772 were evaluated in moderate to severe RA . However, the results suggest that inhibition of RIPK1 activity at the GSK2982772 exposure levels evaluated do not translate into meaningful clinical improvement of RA .
Pharmacokinetics in Colonic Tissue
GSK2982772 was found to be well distributed into colonic tissue, with generally higher concentrations in colonic biopsy samples versus plasma . This could potentially have implications for the treatment of diseases that affect the colon.
Safety and Tolerability
In the studies conducted, GSK2982772 was generally well tolerated, with no treatment-related safety concerns identified . Most adverse events were mild, with headache reported the most frequently across groups .
Potential Therapeutic Target in UC
RIPK1, which GSK2982772 inhibits, is a potential therapeutic target in UC. Studies have suggested that colonic inflammation results from TNF signalling via the RIPK1 pathway .
Wirkmechanismus
Target of Action
GSK2982772 is a selective inhibitor of receptor-interacting protein kinase-1 (RIPK1) . RIPK1 is a key mediator of inflammation through cell death and pro-inflammatory cytokine production .
Mode of Action
GSK2982772 binds selectively to an allosteric pocket of the RIPK1 domain, inhibiting RIPK1-mediated programmed cell death pathways and pro-inflammatory cytokine production .
Biochemical Pathways
The primary biochemical pathway affected by GSK2982772 is the tumour necrosis factor (TNF) signalling pathway via the RIPK1 . This pathway regulates colonic inflammation, suggesting that RIPK1 inhibition may be a potential therapeutic target in ulcerative colitis (UC) .
Pharmacokinetics
GSK2982772 is an oral small-molecule with a short 2- to 3-hour half-life . It is well distributed into colonic tissue, with generally higher concentrations in colonic biopsy samples versus plasma . The maximum observed plasma drug concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma drug concentration versus time curve (AUC) values for the 120 and 240 mg TID doses over a single day were similar in Japanese and Western subjects .
Result of Action
In clinical trials, GSK2982772 was generally well tolerated, with no treatment-related safety concerns identified . or moderate to severe rheumatoid arthritis (RA).
Eigenschaften
IUPAC Name |
5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-25-15-9-5-6-10-16(15)28-12-14(20(25)27)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPAFUINURXJSG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide | |
CAS RN |
1622848-92-3 | |
| Record name | GSK-2982772 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622848923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2982772 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2982772 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W3M0VO9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)




![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)


![Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B607751.png)

![3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide](/img/structure/B607754.png)
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)